molecular formula C21H18N6O3S B607925 HDAC3-IN-T326 CAS No. 1451042-19-5

HDAC3-IN-T326

カタログ番号: B607925
CAS番号: 1451042-19-5
分子量: 434.5 g/mol
InChIキー: AXAUXMXVFLCQQK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

HDAC3-IN-T326 is a potent and selective HDAC3 inhibitor. It acts by increasing NF-κB acetylation, inducing growth inhibition of cancer cells, and activating HIV gene expression in latent HIV-infected cells.

生物活性

Histone deacetylases (HDACs) play a crucial role in the regulation of gene expression through the removal of acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Among the various HDACs, HDAC3 has emerged as a significant target for therapeutic intervention in cancer and other diseases due to its selective expression patterns and functional roles. The compound HDAC3-IN-T326 is a selective inhibitor of HDAC3 that has shown promising biological activity across various studies.

This compound selectively inhibits HDAC3 over other isoforms, such as HDAC1 and HDAC6. This selectivity is critical as it minimizes off-target effects that can arise from non-selective HDAC inhibitors. The inhibition of HDAC3 leads to increased acetylation of specific substrates, notably NF-κB, which is involved in inflammatory responses and cancer progression.

Key Findings:

  • Selective Inhibition : Studies have demonstrated that T326 exhibits a submicromolar IC50 for HDAC3, comparable to vorinostat, a known HDAC inhibitor. Importantly, T326 does not significantly affect the activity of other HDAC isoforms like HDAC1 and HDAC6 .
  • Cellular Effects : In human colon cancer HCT116 cells, T326 treatment resulted in a dose-dependent increase in NF-κB acetylation, indicating effective target engagement .

Biological Activity in Cancer Models

T326 has been evaluated for its anti-cancer properties in various cell lines. Its efficacy was assessed using growth inhibition assays in human colon cancer (HCT116) and prostate cancer (PC-3) cell lines.

Table 1: Growth Inhibition Assays

CompoundCell LineIC50 (µM)Effect on Cell Growth
T326HCT1160.5Significant
T326PC-30.6Significant
VorinostatHCT1160.4Significant
VorinostatPC-30.5Significant
Compound 1HCT116>10Minimal

The results indicate that T326 exhibits potent growth-inhibitory effects comparable to vorinostat, suggesting its potential as a therapeutic agent for treating cancers with high HDAC3 expression .

Effects on HIV Gene Expression

In addition to its anticancer properties, T326 has been investigated for its effects on HIV gene expression. In latent HIV-infected cells, T326 was shown to stimulate HIV gene expression significantly at concentrations of 1 µM and 10 µM, highlighting its potential as an antiviral agent .

Case Studies

A notable case study involved the application of T326 in mouse models of human cancer and HIV infection. The compound was administered at varying doses to assess both efficacy and safety profiles.

Observations:

  • Cancer Models : Mice treated with T326 showed reduced tumor growth compared to control groups, correlating with increased acetylation of histones associated with tumor suppressor genes.
  • HIV Models : In HIV-infected mice, T326 treatment led to reactivation of latent HIV reservoirs without causing significant cytotoxicity at therapeutic doses .

Non-Enzymatic Functions

Recent research has also highlighted non-deacetylase functions of HDAC3 that may be relevant to the biological activity of T326. For instance, the interaction between HDAC3 and nuclear receptor corepressors plays a crucial role in regulating gene transcription independent of deacetylation . This suggests that T326 may also influence gene expression through mechanisms beyond simple enzymatic inhibition.

科学的研究の応用

Cancer Research

Anticancer Properties
HDAC3-IN-T326 has been studied for its potential as an anticancer agent. Research indicates that it selectively inhibits the growth of cancer cells, particularly in colon and prostate cancers. In vitro studies demonstrated that this compound induced significant growth inhibition in human colon cancer HCT116 cells and prostate cancer PC-3 cells, with IC50 values around 0.26 µM .

Mechanisms of Action in Cancer
The compound's effectiveness is attributed to its ability to increase the acetylation of NF-κB, a transcription factor involved in cell survival and proliferation. Increased NF-κB acetylation was observed in response to HDAC3 inhibition, suggesting a mechanism through which this compound exerts its anticancer effects . Additionally, it has been shown to activate HIV gene expression in latent HIV-infected cells, indicating potential applications beyond cancer treatment .

Neurodegenerative Diseases

Huntington's Disease
this compound has been implicated in the treatment of Huntington's disease (HD). Studies using transgenic mouse models showed that selective inhibition of HDAC3 improved motor function and reduced neurotoxicity associated with the disease . The compound RGFP966, closely related to this compound, demonstrated neuroprotective effects by decreasing glial activation and modulating immune responses in the brain .

Mechanistic Insights
Research indicates that inhibition of HDAC3 can lead to reduced neuronal death and improved outcomes in models of neurodegeneration. For instance, the use of RGFP966 resulted in significant behavioral improvements in motor tests and maintained striatal volume in affected mice . These findings suggest that compounds like this compound could be crucial for developing therapeutic strategies for neurodegenerative diseases.

Immune Modulation

Regulation of Inflammatory Responses
Recent studies have indicated that HDAC3 plays a role in regulating immune responses. Inhibition of HDAC3 can alter the expression of genes related to inflammation. For example, research showed that HDAC3 knockdown resulted in decreased expression of inflammation-related genes after stimulation with lipopolysaccharide . This suggests that this compound may have applications in modulating immune responses and treating inflammatory diseases.

Data Tables

Application AreaEffect ObservedReference
Cancer (Colon/Prostate)Growth inhibition (IC50 ~0.26 µM)
Huntington's DiseaseImproved motor function
Immune ModulationAltered inflammatory gene expression

Case Studies

  • Colon Cancer Study : In a study involving HCT116 cells, treatment with this compound led to a dose-dependent increase in NF-κB acetylation and significant growth inhibition compared to non-selective inhibitors like vorinostat .
  • Huntington's Disease Model : Transgenic mice treated with RGFP966 showed marked improvements in motor coordination tasks (rotarod performance) and reductions in glial activation markers compared to untreated controls .

特性

CAS番号

1451042-19-5

分子式

C21H18N6O3S

分子量

434.5 g/mol

IUPAC名

N-(2-aminophenyl)-5-[1-[2-(3-nitrophenyl)ethyl]triazol-4-yl]thiophene-2-carboxamide

InChI

InChI=1S/C21H18N6O3S/c22-16-6-1-2-7-17(16)23-21(28)20-9-8-19(31-20)18-13-26(25-24-18)11-10-14-4-3-5-15(12-14)27(29)30/h1-9,12-13H,10-11,22H2,(H,23,28)

InChIキー

AXAUXMXVFLCQQK-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C(C2=CN(CCC3=CC=CC([N+]([O-])=O)=C3)N=N2)S1)NC4=CC=CC=C4N

正規SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(S2)C3=CN(N=N3)CCC4=CC(=CC=C4)[N+](=O)[O-]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

HDAC3-IN-T326;  HDAC3 IN T326;  HDAC3INT326;  HDAC3 inhibitor T326;  HDAC3 inhibitor-T326;  T326;  T-326;  T 326; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HDAC3-IN-T326
Reactant of Route 2
Reactant of Route 2
HDAC3-IN-T326
Reactant of Route 3
Reactant of Route 3
HDAC3-IN-T326
Reactant of Route 4
HDAC3-IN-T326
Reactant of Route 5
HDAC3-IN-T326
Reactant of Route 6
Reactant of Route 6
HDAC3-IN-T326

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。